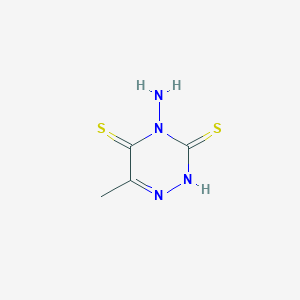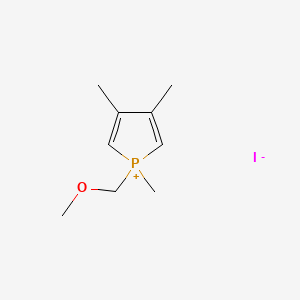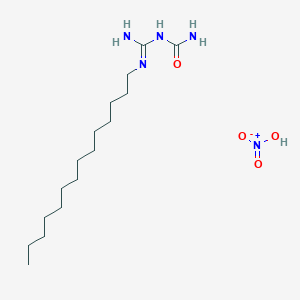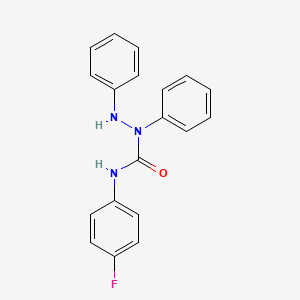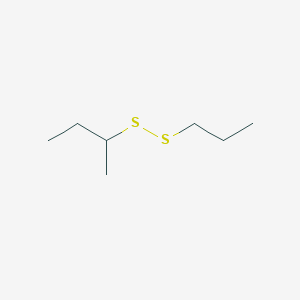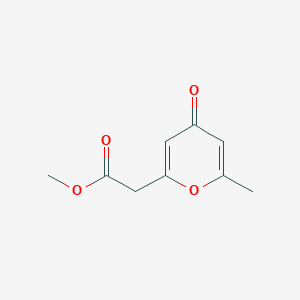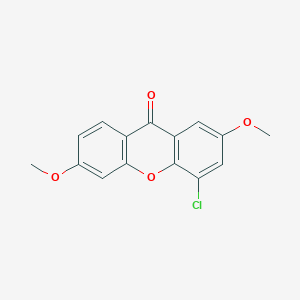
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Méthodes De Préparation
The synthesis of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of zinc chloride and phosphoryl chloride as catalysts to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Analyse Des Réactions Chimiques
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Applications De Recherche Scientifique
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation . The compound’s acetylcholinesterase inhibitory activity is linked to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
3,6-Dimethoxy-9H-xanthen-9-one: Lacks the chloro substituent, resulting in different biological activities and chemical reactivity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains bromo and hydroxy groups, showing potent anticancer activity.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: A tetrahydro derivative with different pharmacological properties.
Propriétés
Numéro CAS |
61234-55-7 |
|---|---|
Formule moléculaire |
C15H11ClO4 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H11ClO4/c1-18-8-3-4-10-13(7-8)20-15-11(14(10)17)5-9(19-2)6-12(15)16/h3-7H,1-2H3 |
Clé InChI |
PJTKZDOHKLEWSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC(=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
